REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:12]([I:13])=[N:11][NH:10][C:7]2=[N:8][CH:9]=1.[CH3:14][Si:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][O:18][CH2:19]Cl>CN(C=O)C>[Br:3][C:4]1[CH:5]=[C:6]2[C:12]([I:13])=[N:11][N:10]([CH2:19][O:18][CH2:17][CH2:16][Si:15]([CH3:22])([CH3:21])[CH3:14])[C:7]2=[N:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC1)NN=C2I
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
4.91 mL
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Type
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reactant
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Smiles
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C[Si](CCOCCl)(C)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise via a syringe
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Type
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CUSTOM
|
Details
|
The cold bath was removed
|
Type
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CUSTOM
|
Details
|
The reaction mixture was placed in an ice bath
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Type
|
ADDITION
|
Details
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diluted with ethyl acetate (400 mL)
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Type
|
CUSTOM
|
Details
|
carefully quenched with water (50 mL)
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Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (20:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)N(N=C2I)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |